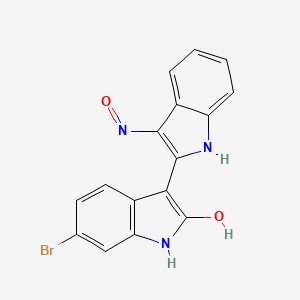
6-ブロモインディルビン-3'-オキシム
概要
説明
「バイオアクティブ化合物」という用語は、ヒトの健康にプラスの影響を与える可能性のある、天然に存在する必須および非必須化合物のクラスを指します。これらの化合物は、植物、動物、微生物など、さまざまな天然資源に少量含まれていることがよくあります。 それらは幅広い生物学的活性を示し、その潜在的な健康上の利点とさまざまな分野における用途について広く研究されてきました .
科学的研究の応用
Bioactive compounds have a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, these compounds are studied for their unique chemical properties and potential as building blocks for the synthesis of new molecules . In biology, they are investigated for their role in cellular processes and their potential as therapeutic agents .
In medicine, bioactive compounds are explored for their potential to treat various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders . They are also used in the development of new drugs and therapeutic agents. In the food industry, bioactive compounds are incorporated into functional foods and dietary supplements to promote health and prevent diseases .
作用機序
バイオアクティブ化合物の作用機序には、体内の特定の分子標的と経路との相互作用が含まれます。 これらの化合物は、受容体、酵素、その他のタンパク質に結合することで、さまざまな生物学的プロセスを調節できます . たとえば、一部のバイオアクティブ化合物は、フリーラジカルを捕捉し、酸化ストレスを軽減することで、抗酸化剤として作用します . 他のものは、疾患の進行に関与する特定の酵素またはシグナル伝達経路を阻害する可能性があります .
類似化合物の比較
バイオアクティブ化合物は、化学構造、生物学的活性、作用機序に基づいて、他の類似化合物と比較できます。 たとえば、類似の構造を持つ化合物は、類似の作用機序と生物学的効果を共有する場合があります . 各バイオアクティブ化合物は、他の化合物とは異なるユニークな特性を持っています。
類似化合物: 類似化合物の例を以下に示します。
- テルペンおよびテルペノイド
- フェノール化合物
- アルカロイド
- フラボノイド
- ステロール
これらの化合物は、共通の構造的特徴と生物学的活性を共有していますが、特定の化学的性質と作用機序が異なります。
Safety and Hazards
将来の方向性
6-Bromoindirubin-3’-oxime has been encapsulated into poly (d,l-lactide-co-glycolide) (PLGA)-based nanoparticles using sustainable solvents to overcome its poor bioavailability and biocompatibility . This technology yields favorable drug delivery systems for efficient interference with inflammatory processes, with improved pharmacotherapeutic potential .
生化学分析
Biochemical Properties
6BIO interacts with Gsk-3β, a pleiotropic kinase . It acts as a potent inhibitor of this enzyme, thereby modulating the release of inflammatory cytokines and lipid mediators from isolated human monocytes . This interaction is crucial in the biochemical reactions involving 6BIO .
Cellular Effects
6BIO has significant effects on various types of cells and cellular processes. It reduces the oxidative load, confers protection against oxidative stress-mediated DNA damage, and promotes the activation of antioxidant and proteostatic modules . Furthermore, it suppresses cellular senescence-related accumulation of biomolecular damage .
Molecular Mechanism
The molecular mechanism of 6BIO involves its binding to Gsk-3β, inhibiting its activity . This inhibition activates cytoprotective cellular modules and suppresses cellular senescence-mediated biomolecular damage . It also influences cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Prolonged treatment of cells with 6BIO, although it decreases the rate of cell cycling, significantly suppresses cellular senescence-related accumulation of biomolecular damage . This suggests that 6BIO has long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 6BIO vary with different dosages in animal models . It reduces oxidative stress, improves lipid metabolism, enhances autophagy, and significantly retards liver aging via modulating the GSK-3β pathway and mTOR pathway .
Metabolic Pathways
6BIO is involved in the GSK-3β pathway and mTOR pathway . It modulates these metabolic pathways, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
6BIO is a hydrophobic indirubin derivative . To overcome its poor water solubility, instability, and cytotoxicity, it is encapsulated into poly (d, l- lactide-co-glycolide) (PLGA)-based nanoparticles for efficient drug delivery .
準備方法
合成経路と反応条件: バイオアクティブ化合物の調製は、古典的な方法と非従来の方法を含むさまざまな合成経路によって達成できます。 古典的な方法には、ソックスレー抽出、浸漬、注入、浸透、消化、煎じ、蒸気、水蒸気蒸留などの技術が含まれます . これらの方法は、多くの場合、有機溶媒の消費量が多く、コストが高く、処理時間が長くなります。
これらには、超音波支援抽出、酵素支援抽出、マイクロ波支援抽出、パルス電場支援抽出、加圧液体抽出、超臨界流体抽出などがあります . これらの方法は、環境にやさしく、エネルギーと溶媒の消費量を削減し、抽出効率を向上させています。
工業生産方法: バイオアクティブ化合物の工業生産には、多くの場合、天然資源からの大規模抽出が伴います。 深共晶溶媒抽出などの技術は、環境に優しい性質と高い抽出効率により人気が高まっています . これらの溶媒は、水素結合を介して2つ以上の無毒な成分から形成され、従来の有機溶媒の代替手段を提供します。
化学反応の分析
反応の種類: バイオアクティブ化合物は、酸化、還元、置換、触媒反応など、さまざまな化学反応を受けます。 これらの反応は、化合物の化学構造を修飾し、生物学的活性を高めるために不可欠です .
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤、還元剤、触媒、溶媒などがあります。 たとえば、鈴木カップリング反応、酸化C–Cカップリング、フリーデル・クラフツ反応、ヘック反応は、バイオアクティブ化合物の合成で一般的に用いられます . 試薬と条件の選択は、目的の化学変換と合成される特定のバイオアクティブ化合物によって異なります。
主な生成物: これらの反応から生成される主な生成物は、特定のバイオアクティブ化合物と反応条件によって異なります。 たとえば、鈴木反応では通常、ビアリール化合物が生成されますが、フリーデル・クラフツ反応ではアルキル化またはアシル化された芳香族化合物が生成されます .
科学研究への応用
バイオアクティブ化合物は、化学、生物学、医学、産業など、さまざまな分野にわたって幅広い科学研究への応用を持っています。 化学では、これらの化合物は、それらのユニークな化学的性質と、新しい分子の合成のためのビルディングブロックとしての潜在性について研究されています . 生物学では、それらは細胞プロセスにおける役割と治療剤としての可能性について調査されています .
医学では、バイオアクティブ化合物は、癌、心血管疾患、神経変性疾患など、さまざまな疾患を治療する可能性について探求されています . それらは、新しい薬物や治療剤の開発にも使用されています。 食品業界では、バイオアクティブ化合物は、健康を促進し、病気を予防するために、機能性食品や栄養補助食品に組み込まれています .
類似化合物との比較
Bioactive compounds can be compared with other similar compounds based on their chemical structure, biological activity, and mechanism of action. For instance, compounds with similar structures may share similar mechanisms of action and biological effects . each bioactive compound has unique properties that distinguish it from others.
Similar Compounds: Some examples of similar compounds include:
- Terpenes and terpenoids
- Phenolic compounds
- Alkaloids
- Flavonoids
- Sterols
These compounds share common structural features and biological activities but differ in their specific chemical properties and mechanisms of action.
特性
IUPAC Name |
6-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2/c17-8-5-6-9-12(7-8)19-16(21)13(9)15-14(20-22)10-3-1-2-4-11(10)18-15/h1-7,18-19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQUSDSPQYQNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC(=C4)Br)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648023 | |
| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667463-62-9 | |
| Record name | 6-Bromoindirubin-3'-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667463629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-bromoindirubin-3'-oxime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2'Z,3'E)-6-Bromoindirubin-3'-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 6-Bromoindirubin-3'-oxime (6BIO) primarily acts as an inhibitor of glycogen synthase kinase-3β (GSK-3β) [, , , , , , , , , , , ]. This inhibition leads to the stabilization and nuclear translocation of β-catenin, a key component of the Wnt signaling pathway [, , , , , , , , , , , ]. The activated Wnt pathway then influences various cellular processes, including cell proliferation, differentiation, and survival, depending on the cell type and context.
ANone: The provided abstracts primarily focus on 6BIO's biological activity and do not delve into its material compatibility and stability under various conditions. More research would be needed to answer this question thoroughly.
ANone: The provided research focuses on 6BIO's role as a GSK-3β inhibitor and its impact on cellular signaling pathways. No catalytic properties or applications beyond its biological activity are discussed.
A: One study highlighted the shift in biological activity when the bromine substitution in 6BIO is moved from the 6- to the 7-position []. This change converts the GSK-3α/β-selective inhibitor 6BIO into a potent inhibitor of Aurora B and C kinases. Further research focusing on SAR would be beneficial to optimize its therapeutic potential.
ANone: The provided research abstracts focus primarily on the biological activity of 6BIO and do not provide information regarding SHE regulations, compliance, risk minimization, or responsible practices. Further investigation is needed to understand these aspects.
ANone: Numerous studies demonstrate the efficacy of 6BIO in various in vitro and in vivo models:
- 6BIO inhibits lipid accumulation and adipocyte differentiation in 3T3-L1 cells [].
- It promotes the proliferation of mouse male germline stem cells [].
- It enhances osteogenic differentiation of canine BMSCs [] and periodontal ligament stem cells [].
- 6BIO induces apoptosis of human melanoma cells [].
- It accelerates fracture healing in a mouse model [].
- It promotes bone regeneration in a mouse periodontitis model [].
- 6BIO reduces tumor growth in a mouse xenograft model of melanoma [].
- It ameliorates inflammation in a rat model of intracerebral hemorrhage [].
- It improves functional recovery in a mouse model of intracerebral hemorrhagic stroke [].
A: Yes, one study explored a micellar delivery system for targeted delivery of 6BIO to fracture sites [], demonstrating the development of specific drug delivery strategies for this compound.
ANone: The provided research abstracts do not mention any specific biomarkers or diagnostic tools associated with 6BIO treatment. This area remains open for further investigation.
ANone: While the provided abstracts do not offer a comprehensive historical overview, the research highlights 6BIO's evolution from a GSK-3β inhibitor to a potential therapeutic agent for various conditions, including cancer, bone disease, and neurological disorders. The development of 6BIO derivatives as colistin adjuvants marks another milestone in expanding its therapeutic potential.
ANone: The research on 6BIO showcases significant cross-disciplinary collaboration:
- Chemistry and Biology: The modification of 6BIO's structure to alter its target specificity highlights the synergy between chemistry and biology [].
- Pharmaceutics and Pharmacology: The development of a micellar delivery system for 6BIO demonstrates the integration of pharmaceutical sciences with pharmacological research to enhance its therapeutic efficacy [].
- Materials Science and Biomedicine: Studies investigating 6BIO's impact on bone regeneration emphasize the intersection of materials science, biomedicine, and stem cell therapy [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


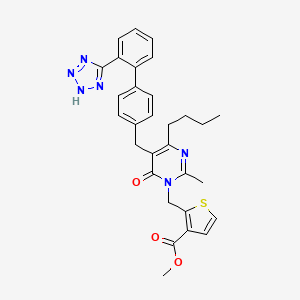
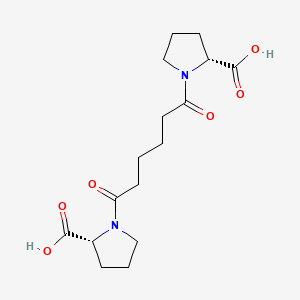

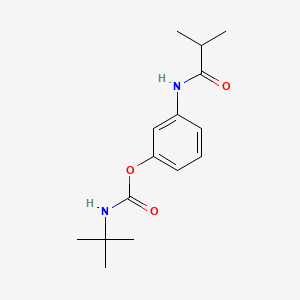


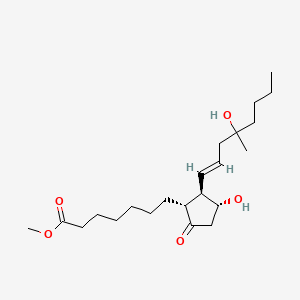
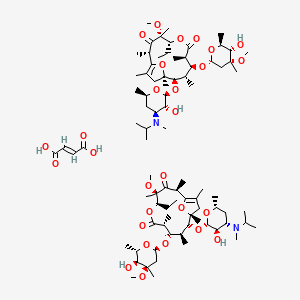


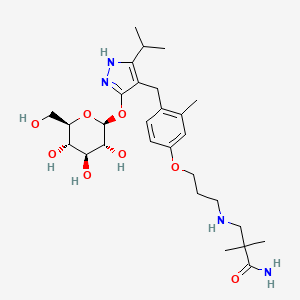

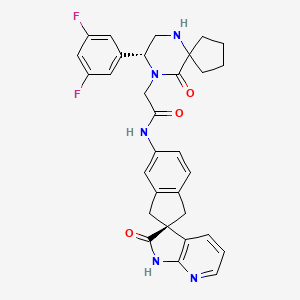
![14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid](/img/structure/B1676617.png)
